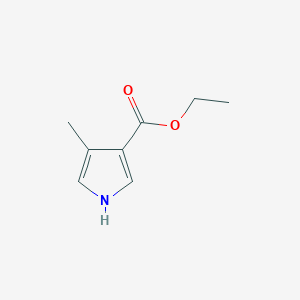

Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Description

Overview of Pyrrole (B145914) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrole nucleus is a fundamental structural motif found in a vast number of natural products and synthetic molecules that are essential to life and medicine. nih.govnih.gov Its presence in vital biological molecules such as heme (a component of hemoglobin), chlorophyll, vitamin B12, and various alkaloids underscores its profound biological significance. In medicinal chemistry, the pyrrole scaffold is a recurring feature in a multitude of approved drugs, demonstrating a wide spectrum of pharmacological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. sigmaaldrich.comresearchgate.net

The versatility of the pyrrole ring stems from its aromatic character and the presence of the nitrogen heteroatom, which can act as both a hydrogen bond donor and acceptor. This allows for a rich and varied chemistry, enabling the synthesis of a wide array of derivatives through reactions such as electrophilic substitution, N-alkylation, and various cycloaddition reactions. nih.gov

Significance of Substituted Pyrroles as Key Heterocyclic Building Blocks

While the unsubstituted pyrrole ring is a valuable entity, it is the strategic placement of various substituents on the pyrrole core that truly unlocks its potential as a versatile building block in organic synthesis. The nature and position of these substituents can profoundly influence the molecule's physical, chemical, and biological properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the pyrrole ring, directing further chemical transformations to specific positions.

Substituted pyrroles serve as crucial intermediates in the synthesis of complex pharmaceuticals and agrochemicals. sigmaaldrich.com Their ability to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery where chemists fine-tune the molecular structure to optimize therapeutic efficacy and minimize side effects. The development of efficient synthetic methodologies to access a wide range of substituted pyrroles is therefore an active and important area of chemical research. nih.govnih.gov

Research Trajectory and Importance of Ethyl 4-methyl-1H-pyrrole-3-carboxylate Derivatives

This compound, with its strategically placed methyl and ethyl carboxylate groups, represents a highly useful and versatile starting material for the synthesis of a variety of more complex pyrrole derivatives. The ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby opening up a plethora of synthetic possibilities.

A notable example of its application is found in a patent for the production of pyrrole derivatives with mineralocorticoid receptor antagonistic activity. google.com In this context, Ethyl 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate, a derivative of the title compound, serves as a key intermediate. This highlights the role of this compound in the synthesis of pharmacologically relevant molecules.

The research trajectory for derivatives of this compound is focused on leveraging its structural features to create novel compounds with tailored properties. While extensive research has been conducted on a wide range of pyrrole derivatives, the specific exploration of those derived directly from this compound continues to be an area of interest for the development of new therapeutic agents and functional materials. The following sections will delve deeper into the known research findings related to this important chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOYVVZUVZLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284158 | |

| Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-49-7 | |

| Record name | 2199-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Ethyl 4 Methyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Classical Pyrrole (B145914) Synthesis Approaches

Long-standing, name-reaction-based methods for pyrrole synthesis have been the cornerstone of heterocyclic chemistry. Their application to the synthesis of ethyl 4-methyl-1H-pyrrole-3-carboxylate and its derivatives often requires careful selection of starting materials to achieve the desired substitution pattern.

Paal-Knorr Cyclocondensation Protocols

The Paal-Knorr synthesis is a robust and straightforward method for constructing the pyrrole ring, first reported independently by Carl Paal and Ludwig Knorr in 1884. thermofisher.comwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

The general mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. wikipedia.org Subsequent intramolecular attack on the second carbonyl group leads to a dihydroxy-tetrahydropyrrole intermediate, which then undergoes dehydration to form the aromatic pyrrole ring. wikipedia.org The use of ammonia or ammonium (B1175870) acetate (B1210297) results in an N-unsubstituted pyrrole. wikipedia.org

For the specific synthesis of this compound, a key starting material would be ethyl 2-formyl-3-methyl-4-oxobutanoate. The cyclization of this 1,4-dicarbonyl compound with ammonia would yield the target molecule. The primary challenge in this approach often lies in the accessibility of the requisite 1,4-dicarbonyl precursor.

Table 1: Paal-Knorr Synthesis Overview

| Feature | Description |

| Reactants | 1,4-Dicarbonyl Compound, Primary Amine or Ammonia |

| Product | Substituted Pyrrole |

| Key Transformation | Cyclocondensation and Dehydration |

| Conditions | Typically acidic (e.g., acetic acid) |

Hantzsch Pyrrole Synthesis Variations

The Hantzsch pyrrole synthesis, named after Arthur Hantzsch, is another classical method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. youtube.com This method is particularly relevant as extensions of it are generally used to obtain ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids.

In a typical Hantzsch synthesis, the mechanism begins with the formation of an enamine from the β-ketoester and the amine. youtube.com This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole. youtube.com

To synthesize a derivative such as ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, one could react ethyl acetoacetate (B1235776) with chloroacetone (B47974) in the presence of ammonia. This specific reaction provides a direct route to a pyrrole with the desired 3-carboxylate and 4-methyl substitution pattern, albeit with an additional methyl group at the 2-position. The Hantzsch synthesis is a powerful tool for creating polysubstituted pyrroles, though it can be limited by the availability of the starting materials.

Table 2: Hantzsch Pyrrole Synthesis Example

| Reactant 1 (β-ketoester) | Reactant 2 (α-haloketone) | Nitrogen Source | Product |

| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

Knorr-Type Condensation Reactions

The Knorr pyrrole synthesis, reported by Ludwig Knorr in 1884, is a widely used method for producing substituted pyrroles from the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. thermofisher.comwikipedia.org A significant challenge is that α-amino-ketones are prone to self-condensation and are therefore typically prepared in situ from the corresponding oxime. thermofisher.comwikipedia.org

The original Knorr synthesis involved the reaction of two equivalents of ethyl acetoacetate, where one is converted to an α-amino-ketone intermediate via reduction of an in situ formed oxime with zinc in acetic acid. youtube.comwikipedia.org This intermediate then condenses with the second equivalent of ethyl acetoacetate to form the pyrrole. youtube.comwikipedia.org The classic "Knorr's Pyrrole" is diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, which highlights that the substitution pattern of the product is highly dependent on the choice of the two carbonyl components. youtube.com

To apply this method for this compound, one would theoretically need to condense an α-amino-aldehyde with ethyl crotonate. However, a more practical Knorr-type approach would involve the condensation of an α-amino ketone with a different β-ketoester to achieve the desired 3,4-substitution pattern. For instance, the reaction of ethyl 2-amino-3-oxobutanoate with a suitable active methylene compound could potentially lead to the target structure.

Table 3: Knorr Pyrrole Synthesis Reactants

| Component 1 | Component 2 | Key Feature |

| α-Amino-ketone | β-Ketoester (or other active methylene compound) | Condensation leads to highly substituted pyrroles. |

Advanced and Specialized Synthetic Routes

More modern synthetic strategies often offer improved efficiency, milder reaction conditions, and greater substrate scope. These include reductive cyclizations and multi-component reactions, which can provide streamlined access to complex pyrrole structures.

Reductive Cyclization with Sulfonylmethyl Isocyanides (e.g., TosMIC)

A powerful and versatile method for synthesizing 3,4-disubstituted pyrroles is the Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC). This approach is particularly effective for preparing ethyl 4-substituted-1H-pyrrole-3-carboxylates. acs.org

A practical one-pot process has been developed starting from various aldehydes. acs.org The aldehyde first undergoes a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to form an α,β-unsaturated ester. This intermediate then reacts with TosMIC in the presence of a base, such as sodium tert-amylate, in a single solvent like toluene. acs.org This sequence involves a Michael addition of the deprotonated TosMIC to the unsaturated ester, followed by an intramolecular cyclization and elimination of the tosyl group to furnish the pyrrole ring. acs.org This method is advantageous due to its operational simplicity and the use of readily available starting materials. acs.org

Table 4: One-Pot Synthesis of Ethyl 4-Substituted-1H-Pyrrole-3-Carboxylates using TosMIC acs.org

| Aldehyde (R-CHO) | Product (Ethyl 4-R-1H-pyrrole-3-carboxylate) | Yield |

| 1-Naphthaldehyde | Ethyl 4-(1-naphthyl)-1H-pyrrole-3-carboxylate | 62% |

| Isovaleraldehyde | Ethyl 4-isobutyl-1H-pyrrole-3-carboxylate | 50% |

| Pivalaldehyde | Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | 23% |

Multi-Component Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials, have emerged as highly efficient and atom-economical synthetic tools. mdpi.com Several MCRs have been developed for the synthesis of substituted pyrroles.

One such example is a three-component, solvent-free synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives. mdpi.com This reaction involves heating a mixture of an alkyl 2-aminoester, a 1,3-dicarbonyl compound, and a catalytic amount of potassium hydroxide (B78521). mdpi.com While this specific protocol yields a hydroxylated pyrrole, it demonstrates the potential of MCRs to rapidly assemble the pyrrole core from simple building blocks. Adapting this strategy by choosing appropriate starting materials, such as an amino ester derived from alanine (B10760859) and a suitable β-dicarbonyl compound, could provide a pathway to the target this compound scaffold.

The Hantzsch dihydropyridine (B1217469) synthesis, which condenses an aldehyde, two equivalents of a β-ketoester, and an amine, is a classic example of a four-component reaction. wikipedia.orgchemeurope.com While it typically yields dihydropyridines, variations of this reaction can be tailored to produce highly substituted pyrroles, showcasing the versatility of MCRs in heterocyclic synthesis. wikipedia.orgchemeurope.com

Cyclization of β-Enaminones and Related Precursors

The cyclization of β-enaminones and their analogs represents a powerful and versatile strategy for the construction of the pyrrole ring system. These precursors, which feature a conjugated system of an amine and a ketone, are primed for intramolecular reactions that lead to the formation of the five-membered heterocyclic core.

One notable approach involves the use of N-propargylic β-enaminones as common intermediates for the synthesis of polysubstituted pyrroles. acs.org In the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO), these precursors undergo cyclization to afford pyrroles in good to high yields. acs.org This method is particularly valuable as it allows for the introduction of a variety of substituents onto the pyrrole ring. acs.org

Another innovative strategy utilizes a cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine (B120857) to construct pyrrole-fused 1,5-benzodiazepine frameworks. nih.gov This one-pot process proceeds under mild, metal-free conditions and results in good to excellent yields of complex heterocyclic scaffolds. nih.gov The initial step involves the intramolecular cyclization of the β-enamino diketone to form the pyrrole ring. nih.gov

Furthermore, pyrrole-based enaminones themselves can serve as building blocks for more complex heterocyclic systems. For instance, enaminones derived from 2-formylpyrrole can be cyclized in the presence of ammonium acetate to synthesize pyrrolo[1,2-a]pyrazines. nih.gov This highlights the utility of β-enaminone cyclization not only for the primary synthesis of pyrroles but also for their subsequent elaboration into fused ring systems. nih.gov

The following table summarizes the types of β-enaminone precursors and the resulting pyrrole-based structures:

| Precursor Type | Reagents/Conditions | Resulting Structure | Yield Range |

| N-Propargylic β-enaminones | Cs2CO3, DMSO | Polysubstituted pyrroles | Good to High |

| β-Enamino diketones | o-Phenylenediamine | Pyrrole-fused 1,5-benzodiazepines | 65-91% |

| 2-Formylpyrrole-based enaminones | Ammonium acetate | Pyrrolo[1,2-a]pyrazines | Not specified |

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific continuous flow synthesis of this compound is not extensively detailed in the provided context, the application of this technology to the synthesis of related heterocyclic compounds like pyrazoles suggests its potential applicability.

The principles of continuous flow, such as precise control over reaction parameters (temperature, pressure, and residence time), could be applied to the classical batch syntheses of pyrroles, potentially leading to higher yields, improved purity, and more sustainable manufacturing processes. The development of a continuous flow process for the synthesis of this compound would likely involve the adaptation of known batch reactions, such as the reaction of an α,β-unsaturated ester with tosylmethylisocyanide (TosMIC), into a flow-through reactor system. acs.org

Cascade Reactions for Pyrrole Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. This approach is particularly valuable for the construction of complex molecular architectures like pyrroles from simple starting materials.

A notable example is the cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine to form pyrrole-fused 1,5-benzodiazepines. nih.gov This reaction proceeds through an intramolecular cyclization of the β-enamino diketone to form the pyrrole ring, followed by an annulation reaction with o-phenylenediamine to construct the fused benzodiazepine (B76468) ring system. nih.gov This one-pot, metal-free process provides access to these complex scaffolds in good to excellent yields. nih.gov

Another elegant cascade reaction is the synthesis of 3-trifluoromethyl pyrroles from β-CF3-1,3-enynamides and primary alkyl amines. organic-chemistry.org This metal-free process involves a highly regioselective 1,4-hydroamination, followed by cyclization and aromatization to yield the desired pyrrole derivatives. organic-chemistry.org The reaction is driven by the electrophilic nature of the enynamide, which is enhanced by the electron-withdrawing trifluoromethyl group. organic-chemistry.org An allenamide intermediate has been isolated and characterized, providing evidence for the proposed reaction mechanism. organic-chemistry.org

The following table provides examples of cascade reactions leading to pyrrole formation:

| Starting Materials | Key Transformation | Product | Reference |

| β-Enamino diketones, o-phenylenediamine | Intramolecular cyclization/annulation | Pyrrole-fused 1,5-benzodiazepines | nih.gov |

| β-CF3-1,3-enynamides, primary alkyl amines | 1,4-hydroamination/cyclization/aromatization | 3-Trifluoromethyl pyrroles | organic-chemistry.org |

Functional Group Transformations and Derivatization Strategies

Once the pyrrole core of this compound is synthesized, a variety of functional group transformations and derivatization strategies can be employed to modify the molecule and generate a diverse range of analogs. These reactions can target the ester group, the pyrrole ring itself, or the methyl substituent, offering multiple avenues for structural diversification.

Esterification and Hydrolysis Reactions

The ester group at the 3-position of the pyrrole ring is a key functional handle that can be readily modified.

Esterification: While the target compound is an ethyl ester, the corresponding carboxylic acid can be esterified to produce other alkyl esters. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The Vilsmeier-Haack reagent has also been reported to act as an activating agent for carboxylic acids to yield esters. ijpcbs.com

Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acidic Hydrolysis: This reaction is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products, the carboxylic acid and ethanol (B145695). chemguide.co.uklibretexts.org

Alkaline Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible and the products are easier to separate. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemguide.co.uklibretexts.org The reaction produces the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org Forcing conditions, such as heating at 90°C with 10 M sodium hydroxide in ethanol, have been used for the hydrolysis of similar pyrrole esters. nih.gov

The table below outlines the conditions for ester hydrolysis:

| Reaction | Reagents | Products | Key Features |

| Acidic Hydrolysis | Dilute HCl or H2SO4, heat | Carboxylic acid, Alcohol | Reversible |

| Alkaline Hydrolysis | NaOH or KOH, heat | Carboxylate salt, Alcohol | Irreversible |

Vilsmeier–Haack Formylation at the Pyrrole Core

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings, such as pyrrole. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3). ijpcbs.comchemistrysteps.com

The Vilsmeier reagent is an electrophilic chloromethyliminium salt that attacks the electron-rich pyrrole ring. chemistrysteps.com For pyrroles, formylation generally occurs at the more electron-rich α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom. chemistrysteps.com The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

In the context of substituted pyrroles, the regioselectivity of the Vilsmeier-Haack reaction can be influenced by the existing substituents. For instance, the Vilsmeier-Haack reaction on ethyl 5-methyl-1H-pyrrole-2-carboxylate has been used to introduce a formyl group. nih.gov Similarly, methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can be formylated at the 5-position using DMF and POCl3. researchgate.net

This reaction is a valuable tool for introducing a versatile formyl group that can be further transformed into other functional groups, thereby expanding the synthetic utility of the pyrrole scaffold.

Alkylation and Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various alkyl and other electrophilic groups.

Alkylation: Friedel-Crafts alkylation can be used to introduce alkyl groups onto the pyrrole ring. chemguide.co.uk This reaction typically involves reacting the pyrrole with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uk The electrophile is a carbocation generated from the alkyl halide and the catalyst. chemguide.co.uk It is important to note that the product of alkylation, an alkylpyrrole, is often more reactive than the starting pyrrole, which can lead to polyalkylation. chemguide.co.uk

Other Electrophilic Substitutions: Besides formylation and alkylation, other electrophilic substitution reactions can be performed on the pyrrole ring. For example, halogenation can be achieved using reagents like N-chlorosuccinimide to introduce a chlorine atom. nih.gov Electrophilic fluorination can also be carried out using reagents like Selectfluor. nih.gov These halogenated pyrroles can then serve as substrates for further cross-coupling reactions to introduce a wider range of substituents.

The reactivity and regioselectivity of these electrophilic substitution reactions are governed by the electron-donating nature of the pyrrole ring and the directing effects of the existing substituents on this compound.

Condensation Reactions Leading to Iminothioureas, Chalcones, and Thiosemicarbazones

Condensation reactions are a cornerstone in the synthesis of diverse derivatives from this compound and related pyrrole structures. These reactions enable the formation of larger molecules like iminothioureas, chalcones, and thiosemicarbazones, which are of interest for their potential biological activities.

Iminothioureas: The synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates can be achieved through a one-pot, two-step process. This involves the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with various hydrazine (B178648) and hydrazide derivatives. The intermediate, ethyl 2-thiocyanatoacetoacetate, is synthesized from the reaction of ethyl 2-chloroacetoacetate with potassium thiocyanate (B1210189) (KSCN). researchgate.net This method provides a facile route to thiazole (B1198619) derivatives with yields ranging from 48% to 83%. researchgate.net

Chalcones: Pyrrole-based chalcones are commonly synthesized via the Claisen-Schmidt condensation. nih.gov This reaction typically involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base. nih.govmdpi.com For instance, (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized by reacting 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with various acetophenones in methanolic potassium hydroxide. researchgate.net This reaction proceeds with good yields and minimal side products. researchgate.net Similarly, new pyrrole-based chalcones have been prepared by condensing 2-acetyl-1-methylpyrrole (B1200348) with 5-(aryl)furfural derivatives using sodium hydroxide in methanol, achieving yields between 57% and 83%. nih.gov The reaction conditions, such as the choice of base (e.g., NaOH, KOH) and solvent (e.g., methanol, ethanol), are crucial for the successful synthesis of these chalcones. nih.govmdpi.com

Table 1: Synthesis of Pyrrole-Based Chalcones

| Acetylpyrrole Derivative | Aldehyde Derivative | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Acetophenone derivatives | KOH/Methanol | Good | researchgate.net |

| 2-acetyl-1-methylpyrrole | 5-(aryl)furfural derivatives | NaOH/Methanol | 57-83% | nih.gov |

| 2-acetylpyrrole (B92022) | Substituted benzaldehyde (B42025) derivatives | NaOH/Methanol | - | nih.gov |

| 1,3-diacetylbenzene | Vanillin | c-H₂SO₄/Ethanol | - | mdpi.com |

| 1,3,5-triacetylbenzene | Vanillin | c-H₂SO₄/Ethanol | - | mdpi.com |

Thiosemicarbazones: The synthesis of thiosemicarbazones involves the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. researchgate.netmdpi.com For example, a series of N(4)-substituted thiosemicarbazones bearing a pyrrole unit were synthesized by reacting ethyl 5-formyl-1H-pyrrole-2-carboxylate with different 4-substituted thiosemicarbazides in ethanol with a catalytic amount of acetic acid, refluxing for approximately 4 hours. nih.gov Solid-state reactions, such as ball-milling thiosemicarbazide with 2-acetylpyrrole at room temperature, have been shown to produce thiosemicarbazones quantitatively, offering a more efficient and environmentally friendly alternative to solution-based methods. nih.gov

Table 2: Synthesis of Pyrrole-Based Thiosemicarbazones

| Pyrrole Derivative | Thiosemicarbazide Derivative | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | 4-substituted thiosemicarbazides | Acetic acid/Ethanol, reflux | Moderate | nih.gov |

| 2-acetylpyrrole | Thiosemicarbazide | Ball-milling, room temp. | Quantitative | nih.gov |

| 2-pyridinecarboxaldehyde | 4-phenyl-3-thiosemicarbazide | Methanol, room temp. | - | mdpi.com |

Amidation Reactions for Pyrrole-3-carboxamides

The formation of pyrrole-3-carboxamides from their corresponding carboxylic acids or esters is a crucial transformation, particularly in the synthesis of pharmaceutically relevant compounds. A key challenge in the amidation of a carboxylic acid with an amine is the removal of water to drive the reaction equilibrium towards the amide product. google.com This is often accomplished using a coupling agent.

For the synthesis of compounds like sunitinib, which features a pyrrole-3-carboxamide core, the amidation of the pyrrole carboxylic acid is a critical step. google.com Traditional methods often employ carbodiimide (B86325) coupling agents. google.com An alternative and effective coupling agent is a cyclic alkyltriphosphonate anhydride (B1165640). This reagent has been successfully used in the amidation of pyrrole carboxylate compounds, offering a non-toxic and efficient option. google.com The process involves reacting the pyrrole carboxylic acid, such as 5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxylic acid, with an amine, like N,N-diethylaminoethylamine, in the presence of the phosphonate (B1237965) anhydride coupling agent. google.com

Catalytic Systems and Optimized Reaction Conditions in Pyrrole Synthesis

The synthesis of the pyrrole ring itself can be optimized through various catalytic systems and reaction conditions, with the Paal-Knorr synthesis being a prominent method. pharmaguideline.comuctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comuctm.edu

Numerous catalysts have been investigated to improve the efficiency and mildness of the Paal-Knorr synthesis. These include:

Metal Catalysts: Iron(III) chloride, zinc, bismuth nitrate, and magnesium iodide etherate have all been used to catalyze the Paal-Knorr reaction under various conditions. uctm.eduorganic-chemistry.org For example, iron(III) chloride in water allows for the synthesis of N-substituted pyrroles under mild conditions. uctm.eduorganic-chemistry.org Ruthenium-based pincer-type catalysts enable the synthesis of substituted pyrroles through dehydrogenative alcohol functionalization. organic-chemistry.org Heterogeneous cobalt catalysts have been developed for the cascade synthesis of pyrroles from nitroarenes. nih.gov

Organocatalysts: Environmentally friendly approaches have utilized organocatalysts like vitamin B1 and urea (B33335) in combination with choline (B1196258) chloride. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a sustainable and efficient method for pyrrole synthesis, often leading to faster reactions and higher yields compared to conventional heating. researchgate.net

The optimization of reaction conditions is crucial for maximizing yields and minimizing side reactions. For instance, in the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester, zinc and acetic acid are used as catalysts, and the reaction can proceed at room temperature. wikipedia.org The in situ preparation of the α-aminoketone is often necessary due to its instability. wikipedia.org Modifications to the classical Paal-Knorr synthesis, such as the use of different catalysts and reaction media, have led to significantly improved yields and reaction rates. uctm.edu Solvent-free conditions and the use of ultrasound have also been explored to enhance the efficiency and environmental friendliness of pyrrole synthesis. researchgate.net

Table 3: Catalytic Systems in Pyrrole Synthesis

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Paal-Knorr | Iron(III) chloride | Aqueous, mild conditions | uctm.eduorganic-chemistry.org |

| Paal-Knorr | Heterogeneous Cobalt | Cascade synthesis from nitroarenes | nih.gov |

| Paal-Knorr | Vitamin B1 | Organocatalytic, eco-friendly | rsc.org |

| Knorr Synthesis | Zinc/Acetic Acid | Room temperature, in situ amine generation | wikipedia.org |

| Dehydrogenative Coupling | Ruthenium-based pincer | Synthesis from secondary alcohols and amino alcohols | organic-chemistry.org |

| Oxidative Coupling | Copper/ABNO | Aerobic, room temperature | organic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 4 Methyl 1h Pyrrole 3 Carboxylate and Its Analogues

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies. In the solid state, the spectra of Ethyl 4-methyl-1H-pyrrole-3-carboxylate are significantly influenced by intermolecular hydrogen bonding. mdpi.com

The primary intermolecular interaction is the hydrogen bond formed between the hydrogen atom of the pyrrole's N-H group and the carbonyl oxygen atom (C=O) of an adjacent molecule. nih.govresearchgate.net This N-H···O=C interaction leads to the formation of dimeric structures or chains in the solid state. mdpi.com This strong interaction has distinct effects on the vibrational spectra:

N-H Stretching: The N-H stretching vibration, typically found in a higher frequency range for a free N-H group, appears as a broad and strong absorption band in the region of 3400-3200 cm⁻¹. The broadening is a classic indicator of hydrogen bonding. spectroscopyonline.com

C=O Stretching: The ester carbonyl (C=O) stretching vibration gives rise to a very strong and sharp peak. Due to conjugation with the pyrrole (B145914) ring and involvement in hydrogen bonding, this band is typically observed in the 1710-1680 cm⁻¹ range.

C-H Stretching: Vibrations corresponding to the aromatic C-H bonds of the pyrrole ring appear at frequencies above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and ethyl groups are observed just below 3000 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations are found in the fingerprint region, typically between 1300 cm⁻¹ and 1200 cm⁻¹. spectroscopyonline.com

N-H Bending: An out-of-plane N-H wagging vibration, which is also broadened by hydrogen bonding, can be seen around 960-900 cm⁻¹. spectroscopyonline.com

Experimental FT-IR and Raman analyses of similar pyrrole carboxylate compounds confirm these assignments. ias.ac.innih.gov The combination of a broad N-H stretch and a strong carbonyl peak is highly characteristic of this class of compounds. spectroscopyonline.comnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| N-H Stretch | Pyrrole N-H | 3400 - 3200 | Strong, Broad | Broadening due to intermolecular H-bonding. |

| C-H Stretch (Aromatic) | Pyrrole C-H | 3150 - 3050 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980 - 2850 | Medium | Characteristic of sp³ C-H bonds. |

| C=O Stretch | Ester C=O | 1710 - 1680 | Very Strong | Position influenced by conjugation and H-bonding. |

| C-O Stretch | Ester C-O | 1300 - 1200 | Strong | Part of the fingerprint region. |

| N-H Wag | Pyrrole N-H | 960 - 900 | Medium, Broad | Out-of-plane bend, confirms H-bonding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integrals of the signals, the exact connectivity of the atoms can be established.

The ¹H NMR spectrum of this compound provides a clear signature for each unique proton in the structure. The expected signals, based on data from closely related analogues, are as follows: acs.orgrsc.org

N-H Proton: A broad singlet is expected far downfield, typically in the δ 8.0-9.0 ppm range. Its broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange. The exact shift can be concentration-dependent.

Pyrrole Protons (H-2 and H-5): The two protons on the pyrrole ring are in distinct chemical environments. The H-2 proton, adjacent to the electron-withdrawing ester group, is expected to appear as a doublet or singlet around δ 7.3-7.5 ppm. The H-5 proton, adjacent to the nitrogen, typically appears further upfield, around δ 6.5-6.8 ppm.

Ethyl Group Protons: The ethyl ester group displays a characteristic pattern: a quartet corresponding to the methylene (B1212753) (-O-CH₂-) protons around δ 4.1-4.3 ppm, and a triplet for the terminal methyl (-CH₃) protons around δ 1.2-1.4 ppm. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons. youtube.com

Ring Methyl Protons: The methyl group attached to the C-4 position of the pyrrole ring appears as a sharp singlet around δ 2.1-2.3 ppm, as it has no adjacent protons to couple with.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Pyrrole) | 8.0 - 9.0 | Broad Singlet | 1H |

| H-2 (Pyrrole) | 7.3 - 7.5 | Singlet / Doublet | 1H |

| H-5 (Pyrrole) | 6.5 - 6.8 | Singlet / Doublet | 1H |

| -O-CH₂- (Ethyl) | 4.1 - 4.3 | Quartet (q) | 2H |

| -CH₃ (Ring) | 2.1 - 2.3 | Singlet (s) | 3H |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, eight distinct signals are expected. Based on published data for analogues, the assignments are as follows: acs.orgbeilstein-journals.org

Carbonyl Carbon (C=O): This is the most downfield signal, appearing around δ 164-166 ppm due to the strong deshielding effect of the double-bonded oxygen.

Pyrrole Ring Carbons: The four carbons of the pyrrole ring are all non-equivalent and appear in the aromatic region (δ 110-130 ppm). The C-4 carbon (attached to the methyl group) and the C-2 carbon (adjacent to the nitrogen) are typically the most downfield of the ring carbons. The C-3 carbon (bearing the ester) and C-5 carbon are found at higher fields.

Ethyl Group Carbons: The methylene carbon (-O-CH₂-) is observed around δ 59-60 ppm, while the terminal methyl carbon (-CH₃) is found much further upfield, around δ 14-15 ppm.

Ring Methyl Carbon: The carbon of the methyl group attached to the ring appears upfield, typically in the δ 12-15 ppm range.

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

|---|---|

| C=O (Ester) | 164 - 166 |

| C-2 (Pyrrole) | 125 - 127 |

| C-4 (Pyrrole) | 124 - 126 |

| C-5 (Pyrrole) | 117 - 119 |

| C-3 (Pyrrole) | 113 - 115 |

| -O-CH₂- (Ethyl) | 59 - 60 |

| -CH₃ (Ethyl) | 14 - 15 |

| -CH₃ (Ring) | 12 - 15 |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight and, through fragmentation analysis, offers further structural proof.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. jeol.com When a sample of this compound is analyzed by DART-MS, it undergoes soft ionization. The primary ion observed would be the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₁NO₂, the monoisotopic mass is 153.0790 Da. nih.gov Therefore, DART-MS would show a prominent signal at an m/z of 154.0868. The high mass accuracy of this measurement can be used to confirm the elemental composition, providing strong evidence for the compound's identity. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. The compound is first passed through an LC column to isolate it from any impurities before it enters the mass spectrometer. Using a soft ionization source like Electrospray Ionization (ESI), the primary ion detected in a full scan will be the protonated molecule [M+H]⁺ at m/z 154.1.

Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation. This provides a characteristic fragmentation pattern that serves as a structural fingerprint. The predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of Ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters is the neutral loss of ethanol (46 Da), leading to a significant fragment ion at m/z 108.

Loss of Ethylene (B1197577) (C₂H₄): The loss of an ethylene molecule (28 Da) from the ethyl group is another plausible pathway, which would produce a fragment at m/z 126.

Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond can result in the loss of an ethoxy radical (45 Da), yielding an acylium ion at m/z 108.

These fragmentation patterns, derived from established chemical principles, provide conclusive evidence for the presence and structure of the ethyl ester and pyrrole core. researchgate.net

| m/z (Daltons) | Ion Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 154.1 | [M+H]⁺ | Protonated molecular ion |

| 126.1 | [M+H - C₂H₄]⁺ | Neutral loss of ethylene from the ethyl group |

| 108.1 | [M+H - C₂H₅OH]⁺ | Neutral loss of ethanol from the ester |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers detailed insights into the conformational preferences and intermolecular interactions that govern the solid-state assembly of molecules. This technique has been pivotal in characterizing this compound and its analogues, revealing the subtleties of their crystal packing.

Molecular Conformation and Geometry

The crystal structure of this compound (CCDC 672993) reveals a molecule that is nearly planar. This planarity is likely attributable to the conjugation between the aromatic pyrrole ring and the ethyl carboxylate substituent, which favors a flat conformation to maximize electronic delocalization. The ethyl group's orientation is also influenced by crystal packing effects.

The analysis was conducted at a temperature of 200 K, yielding a low R-factor of 0.045, which indicates a high-quality structural refinement. The mean deviation among carbon-carbon bond lengths is a mere 0.002 Å, underscoring the precision of the determined geometry.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO₂ |

| CCDC Number | 672993 |

| Temperature (K) | 200 |

| R-factor | 0.045 |

| wR-factor | 0.124 |

| Data-to-parameter ratio | 18.0 |

In analogues such as 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate, the alkoxycarbonyl substituents are also observed to be nearly co-planar with the central pyrrole ring, with reported dihedral angles as small as 3.44° and 5.64°. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding (N—H···O), π-π Stacking, and C—H···F Interactions

Hydrogen Bonding (N—H···O): The most prominent interaction in the crystal structure of this compound is a classic N—H···O hydrogen bond. The pyrrole N–H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group on an adjacent molecule serves as the acceptor. This interaction is the primary driver of the supramolecular assembly in this compound. nih.gov

In numerous pyrrole carboxylate analogues, this N—H···O interaction is a recurring and robust motif. For instance, in compounds like Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate, molecules pair up to form distinct head-to-head dimers through a pair of these N—H···O hydrogen bonds, creating a stable R²₂(10) ring motif. researchgate.netnih.gov

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.88 | 2.05 | 2.923(2) | 172 |

π-π Stacking and C—H···F Interactions: While π-π stacking is not a defining feature in the crystal packing of this compound itself, it is observed in some of its analogues. A notable example is Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. In its crystal structure, aromatic π–π stacking interactions connect molecules with a centroid-centroid separation of 3.8416 (10) Å. nih.gov

This same trifluoromethyl analogue also provides a clear example of C—H···F interactions. In the crystal, molecules are linked into inversion dimers through pairs of C—H···F interactions, which in turn form R²₂(10) loops. nih.gov These weaker interactions, in concert with stronger hydrogen bonds, contribute to the formation of a complex three-dimensional network.

Supramolecular Assembly and Crystal Packing Effects

The interplay of the intermolecular interactions described above dictates the final supramolecular assembly. For this compound, the directional N—H···O hydrogen bonds are repetitive, connecting the molecules into infinite one-dimensional supramolecular chains that propagate along the crystal direction. nih.gov

The packing in its analogues can be more complex. In amphiphilic derivatives like Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, the N—H···O bonded dimers arrange themselves so that the long hydrocarbon chains are parallel to one another. nih.gov This results in a layered structure with alternating regions of polar pyrrole heads and nonpolar hydrocarbon tails. nih.gov

In the case of Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, a highly intricate three-dimensional network is formed. The assembly begins with C—H···F interactions creating dimers, which are then connected into chains by strong N—H···O hydrogen bonds. Finally, these chains are linked by π–π stacking interactions, demonstrating how multiple types of intermolecular forces can work together to build a complex and stable crystal lattice. nih.gov

Computational and Theoretical Investigations of Ethyl 4 Methyl 1h Pyrrole 3 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting and understanding the behavior of molecular systems. For pyrrole (B145914) derivatives, these methods have been instrumental in elucidating their electronic properties, vibrational modes, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. For complex pyrrole derivatives, such as Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, calculations are commonly performed using the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry and predict vibrational frequencies. nih.govresearchgate.net

A significant finding from these studies is the tendency of these molecules to form dimers in the solid state through intermolecular hydrogen bonding. researchgate.netresearchgate.net Theoretical vibrational analysis supports experimental FT-IR data, confirming the existence of these dimers. A key indicator is the red shift (a shift to lower frequency) of the N-H stretching vibration upon dimerization. For instance, in one study on a pyrrole thiosemicarbazone derivative, the calculated N-H stretching frequency for the monomer was 3501 cm⁻¹, while for the dimer, it was 3340 cm⁻¹, aligning more closely with the experimental value of 3269 cm⁻¹. researchgate.net This shift signifies a weakening of the N-H bond as it engages in hydrogen bonding with the carbonyl oxygen of a neighboring molecule. researchgate.netresearchgate.net

Table 1: Comparison of Calculated N-H Vibrational Frequencies (cm⁻¹) in a Pyrrole Derivative Monomer vs. Dimer

| Species | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Monomer | 3501 | N/A |

| Dimer | 3340 | 3269 |

Data derived from studies on Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic absorption spectra of molecules by calculating the energies and oscillator strengths of electronic transitions. nih.govekb.eg For various substituted pyrrole systems, TD-DFT calculations, often using the B3LYP functional, have successfully predicted the nature of electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govijcce.ac.ir

In a study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, TD-DFT analysis indicated a strong excitation corresponding to a HOMO-2 to LUMO transition. ijcce.ac.ir Similarly, for Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, TD-DFT was used to interpret the various electronic transitions within the molecule, providing a theoretical basis for its observed UV-Vis spectrum. nih.gov

Gauge Including Atomic Orbitals (GIAO) for NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. acs.org When combined with DFT, particularly the B3LYP functional, it provides theoretical chemical shifts that are often in excellent agreement with experimental data. researchgate.netacs.org

For derivatives like ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone, ¹H NMR chemical shifts calculated using the GIAO method showed good concordance with observed values. researchgate.net The accuracy of GIAO calculations is enhanced by accounting for electron correlation effects, for which the B3LYP hybrid functional is particularly effective. acs.org This predictive power is crucial for structural elucidation and for confirming the assignments of complex NMR spectra in this class of compounds.

Atoms in Molecules (AIM) Theory for Intermolecular Interaction Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density of a system to characterize chemical bonding and intermolecular interactions. mdpi.com By locating the critical points of the electron density, AIM theory can identify and classify different types of chemical interactions, from strong covalent bonds to weak hydrogen bonds. mdpi.com

Characterization of Bond Critical Points (BCPs)

A bond critical point (BCP) is a point in the electron density between two interacting atoms where the density is at a minimum along the internuclear axis but at a maximum in the perpendicular directions. The topological properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the interaction. nih.govmdpi.com

For closed-shell interactions, such as hydrogen bonds, the electron density ρ at the BCP is typically low, and the Laplacian ∇²ρ is positive. In studies of the dimers of pyrrole carboxylate derivatives, AIM analysis has been used to identify BCPs corresponding to N-H···O intermolecular hydrogen bonds. nih.gov The calculated topological parameters at these points confirm the presence and nature of these crucial stabilizing interactions. nih.gov

Table 2: Key Topological Parameters at Bond Critical Points (BCPs) for Interaction Types

| Interaction Type | Typical Electron Density (ρ) value | Sign of Laplacian (∇²ρ) |

|---|---|---|

| Covalent (Shared) | High (> 0.1 a.u.) | Negative |

Quantification of Intermolecular Hydrogen Bond Energies and Resonance-Assisted Hydrogen Bonds

AIM theory allows for the estimation of the energy of hydrogen bonds based on the properties of the electron density at the bond critical point. scholarsresearchlibrary.com For the dimer of Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, the intermolecular hydrogen bond energy was calculated to be -12.3 kcal/mol using AIM calculations. nih.gov A similar study on a thiosemicarbazone derivative yielded a comparable energy of -12.22 kcal/mol. researchgate.net These values indicate strong, stabilizing hydrogen bonds that are responsible for the formation of dimers.

Furthermore, AIM ellipticity analysis can be used to investigate the π-character of a bond, which is a key feature of Resonance-Assisted Hydrogen Bonds (RAHB). nih.govnih.gov In a RAHB, the hydrogen bond is strengthened by the delocalization of π-electrons within a conjugated system. acs.orgnih.gov AIM analyses carried out on pyrrole derivatives have confirmed the presence of resonance-assisted intermolecular hydrogen bonds, which contribute significantly to the stability of their dimeric structures. nih.govresearchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to investigate the three-dimensional structure and dynamic behavior of Ethyl 4-methyl-1H-pyrrole-3-carboxylate. Conformational analysis, a key aspect of molecular modeling, identifies the energetically favorable spatial arrangements of a molecule, which are crucial for its interaction with biological targets.

The structure of pyrrole-based compounds is generally planar, but substituents can introduce conformational flexibility. For instance, in a related crystal structure of Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate, the ethoxycarbonyl group was found to be in a syn-periplanar conformation relative to the pyrrole ring, with a dihedral angle of 14.5 (3)°. nih.gov This indicates a preference for the ester group to lie nearly in the same plane as the heterocyclic ring.

Molecular dynamics (MD) simulations can further elucidate the conformational landscape of this compound in different environments, such as in solution. mdpi.comchemrxiv.org These simulations model the atomic movements over time, providing insights into the stability of different conformers, the flexibility of the ethyl ester chain, and potential intramolecular interactions. mdpi.comchemrxiv.orgresearchgate.net By understanding the preferred conformations, researchers can gain a clearer picture of how the molecule might orient itself within a protein's binding pocket.

Table 1: Computed Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C8H11NO2 | PubChem nih.gov |

| Molecular Weight | 153.18 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

In Silico Approaches in Drug Discovery and Metabolism Prediction

Computational methods, collectively known as in silico approaches, are integral to modern drug discovery, enabling the rapid screening and evaluation of compounds like this compound before costly experimental synthesis and testing. nih.gov

Predicting how a compound is metabolized is critical for its development as a drug. Computational tools can forecast the metabolic fate of this compound by identifying potential sites of metabolism (SOMs) and the resulting metabolites. acs.orgacs.org

Web-based platforms like BioTransformers 3.0 and RS-WebPredictor are used to predict which cytochrome P450 (CYP) isoforms are likely to metabolize a compound. researchgate.net For pyrrole-based structures, common metabolic reactions include hydroxylation and O-dealkylation. researchgate.net For this compound, likely SOMs would include the methyl group on the pyrrole ring (C4-methyl), the ethyl group of the ester, and various positions on the aromatic ring itself. These predictions are based on reactivity principles and databases of known metabolic transformations. acs.orgnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is used to understand potential drug-target interactions and to study how a compound might interact with metabolic enzymes like the CYP450 superfamily.

In studies of other pyrrole-based compounds, molecular docking has been used to investigate binding affinity within the active sites of various CYP isoforms, such as CYP1A2, 2C8, 2C9, and 3A4. researchgate.net The docking procedure generates binding poses and scores, which estimate the strength of the interaction. Advanced methods like Induced Fit Docking (IFD) allow for flexibility in the protein's active site, providing a more realistic model of the binding event. researchgate.net The binding free energy can be further refined using calculations like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net Such studies could reveal which specific CYP450 isoforms are most likely to metabolize or be inhibited by this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for a class of compounds like pyrrole derivatives, researchers can predict the activity of new, unsynthesized molecules.

For example, a QSAR study on pyrrole carboxylic acid derivatives as cyclooxygenase (COX) inhibitors identified key structural features that influence inhibitory activity and selectivity. nih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict activity. For this compound, a QSAR study could be employed to predict its potential for a specific biological activity (e.g., anti-inflammatory, anticancer) based on its structural similarity to other active pyrrole compounds. nih.govresearchgate.net

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the drug discovery process. criver.com CADD can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to screen large virtual libraries of compounds to identify those that are likely to bind to the target. criver.com this compound could be included in such a virtual screen to assess its potential against a wide range of therapeutic targets.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are used. These rely on the knowledge of other molecules that bind to the target. Techniques include pharmacophore modeling and 3D-QSAR, which can identify the essential structural features required for activity. criver.com The pyrrole scaffold of the title compound is a common feature in many bioactive molecules, making it a suitable candidate for LBDD approaches. nih.gov

Derivation of Thermodynamic Parameters and Local Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure and energetic properties of molecules. researchgate.net These calculations can provide valuable thermodynamic parameters and reactivity descriptors for this compound.

Thermodynamic parameters like the enthalpy of formation, entropy, and Gibbs free energy can be calculated to assess the stability of the molecule. acs.org Local reactivity descriptors, derived from the molecular orbitals (e.g., HOMO and LUMO energies) and electrostatic potential, help to predict the most reactive sites within the molecule. For instance, the distribution of electron density can indicate which atoms are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its chemical behavior and potential metabolic weak spots. researchgate.net

Table 2: Examples of Calculated Reactivity and Thermodynamic Data for Pyrrole

| Parameter | Value (for parent pyrrole) | Significance |

| Resonance Energy | 88 kJ/mol (21 kcal/mol) | Indicates aromatic stability wikipedia.org |

| Dipole Moment | 1.58 D | Reflects charge distribution wikipedia.org |

| Standard Enthalpy of Formation (gas) | 108.2 kJ/mol | Energy required to form the molecule from its elements wikipedia.org |

| Acidity (pKa of N-H) | 17.5 | Indicates low basicity of the nitrogen wikipedia.org |

Q & A

Q. What are common synthetic routes for Ethyl 4-methyl-1H-pyrrole-3-carboxylate and its derivatives?

this compound derivatives are typically synthesized via coupling reactions or cyclopropane formation. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions yields derivatives like Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate. Purification involves solvent extraction and column chromatography, with yields ranging from 23% to 71% depending on substituents . General procedures often include amide coupling (e.g., using DMSO and hydrazine hydrate at 100°C) to form intermediates, followed by cyclization .

Q. Which spectroscopic techniques are typically used to characterize this compound?

- ¹H NMR : Proton environments are analyzed in deuterated solvents (e.g., DMSO-d₆), with characteristic shifts for pyrrole protons (δ ~6.3–7.8 ppm) and ester groups (δ ~4.1–4.3 ppm for –OCH₂– and δ ~1.1–1.3 ppm for –CH₃) .

- ESI-MS : Molecular ion peaks ([M+1]⁺ or [M-1]⁻) confirm molecular weights, e.g., m/z 402.2 for iodinated derivatives .

- HPLC : Purity validation (>95% in some cases) ensures compound integrity for downstream applications .

Q. How can X-ray crystallography be applied to determine the structure of pyrrole derivatives?

Single-crystal X-ray diffraction (SCXRD) is used to resolve molecular geometry and packing. Tools like SHELXL refine structures using intensity data, while Mercury visualizes hydrogen bonding and π-π interactions . For example, DFT-optimized structures in studies of ethyl 4-hydroxy-pyrrole derivatives validate bond lengths and angles against experimental data .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of pyrrole derivative reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. For ethyl 4-hydroxy-pyrrole derivatives, DFT simulations at the B3LYP/6-31G(d) level correlate with experimental NMR and IR data, revealing charge distribution effects on hydrogen bonding . Such models guide synthetic modifications to enhance bioactivity or stability.

Q. What strategies resolve contradictions in spectral data versus crystallographic findings for pyrrole compounds?

- Replication : Repeat synthesis to rule out experimental error .

- Complementary Techniques : Use SCXRD to resolve ambiguities in NMR assignments (e.g., overlapping proton signals).

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution vs. solid state, as seen in studies of hydrogen-bonded networks .

Q. How to analyze hydrogen bonding patterns in pyrrole derivatives using graph set analysis?

Graph set analysis (G) categorizes hydrogen bonds into patterns like chains (C), rings (R), or self-associated dimers (D). For example, in ethyl 4-hydroxy-pyrrole-3-carboxylate, O–H···O and N–H···O interactions form R₂²(8) motifs, which stabilize crystal packing. Tools like Mercury quantify these interactions via Hirshfeld surface analysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.